molecular formula C17H16BrClFN3O2 B11830110 tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

Cat. No.: B11830110
M. Wt: 428.7 g/mol
InChI Key: KBEPYDKUNCNVFL-UHFFFAOYSA-N
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Description

This compound belongs to the pyridoindole carbamate family, characterized by a fused bicyclic aromatic core (pyrido[2,3-b]indole) substituted with bromo (Br), chloro (Cl), and fluoro (F) groups at positions 3, 4, and 6, respectively. The tert-butyl methylcarbamate group at position 8 acts as a protective moiety, likely enhancing solubility or stability during synthetic processes.

Properties

Molecular Formula

C17H16BrClFN3O2

Molecular Weight

428.7 g/mol

IUPAC Name

tert-butyl N-(3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate

InChI

InChI=1S/C17H16BrClFN3O2/c1-17(2,3)25-16(24)23(4)11-6-8(20)5-9-12-13(19)10(18)7-21-15(12)22-14(9)11/h5-7H,1-4H3,(H,21,22)

InChI Key

KBEPYDKUNCNVFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC3=NC=C(C(=C23)Cl)Br)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves multiple steps, starting from the appropriate indole precursor. The general synthetic route includes:

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

Halogenation Effects

  • Bromine vs. Chlorine : Bromine’s larger size in the target compound may enhance hydrophobic interactions in protein binding pockets, while chlorine’s electronegativity stabilizes adjacent reaction sites .
  • Fluorine Position: Fluorine at position 6 (common in all pyridoindoles) likely improves metabolic stability and membrane permeability compared to non-fluorinated analogues .

Core Structure Impact

  • Pyridoindole vs. Pyrimidine/Pyrrolopyridine : The fused aromatic system in pyridoindoles offers superior planarity for intercalation or kinase inhibition, whereas pyrimidines prioritize solubility and synthetic accessibility .

Biological Activity

tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound, with the molecular formula C17H16BrClFN3O2C_{17}H_{16}BrClFN_3O_2 and a molecular weight of 428.68 g/mol, features a tert-butyl group, a carbamate moiety, and a substituted pyridoindole framework. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's unique structure contributes to its reactivity and interaction with biological systems. The presence of halogen substituents and the sterically demanding tert-butyl group may enhance its selectivity towards specific molecular targets. The chemical structure can be represented as follows:

tert Butyl 3 bromo 4 chloro 6 fluoro 9H pyrido 2 3 b indol 8 yl methyl carbamate\text{tert Butyl 3 bromo 4 chloro 6 fluoro 9H pyrido 2 3 b indol 8 yl methyl carbamate}

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Potential interactions with cancer-related pathways.
  • Neuroprotective Effects : Possible protective effects against neurodegenerative diseases.
  • Enzyme Inhibition : Interactions with enzymes that may influence metabolic pathways.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative conditions like Alzheimer's disease .
  • Microtubule Destabilization : Some studies indicate that structurally related compounds can act as microtubule-destabilizing agents, potentially affecting cell division and growth in cancer cells .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructural FeaturesNotable Activities
5-FluorouracilPyrimidine analogAntitumor
N-(4-Chlorobenzyl)carbamateAromatic substitutionAntimicrobial
6-Methylpyridinyl carbamateHeterocyclic structureEnzyme inhibition

This compound's unique combination of halogen substituents on the pyridoindole core enhances its reactivity and selectivity compared to other compounds lacking these features.

Case Studies

  • Neuroprotection in Alzheimer’s Disease Models : In vitro studies have demonstrated that compounds similar to this compound can reduce the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. For instance, M4, a related compound, showed significant inhibition of amyloid aggregation and protective effects on astrocytes against amyloid-induced toxicity .
  • Anticancer Activity : Research indicates that related compounds can induce apoptosis in cancer cell lines by enhancing caspase activity and disrupting microtubule assembly . This suggests that this compound may have potential as an anticancer agent.

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